1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide is a synthetic compound with a molecular formula of C19H34N2O2 and a molecular weight of 322.48546 . This compound belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
The synthesis of 1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization reactions involving appropriate precursors.
Hydrogenation: Use of hydrogenation reactions to reduce intermediates and form the desired piperidine derivative.
Functionalization: Introduction of functional groups such as acetyl and carboxamide groups through various chemical reactions.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of catalysts.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts for hydrogenation, and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-[4-(2-methylbutan-2-yl)cyclohexyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2/c1-5-19(3,4)16-6-8-17(9-7-16)20-18(23)15-10-12-21(13-11-15)14(2)22/h15-17H,5-13H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQDHDSGWVOTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NC(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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